molecular formula C13H12N2OS B12690229 8-Methoxy-5,6-dihydrobenzo(h)quinazolin-2-yl hydrosulfide CAS No. 14623-50-8

8-Methoxy-5,6-dihydrobenzo(h)quinazolin-2-yl hydrosulfide

Cat. No.: B12690229
CAS No.: 14623-50-8
M. Wt: 244.31 g/mol
InChI Key: PDISGGBCQGIDEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-5,6-dihydrobenzo(h)quinazolin-2-yl hydrosulfide is a heterocyclic compound with the molecular formula C13H12N2OS. This compound is part of the benzoquinazoline family, known for its diverse pharmacological activities. The structure of this compound includes a quinazoline core, which is a fused bicyclic system containing a benzene ring and a pyrimidine ring.

Preparation Methods

The synthesis of 8-Methoxy-5,6-dihydrobenzo(h)quinazolin-2-yl hydrosulfide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzylamine with an appropriate aldehyde, followed by cyclization and subsequent introduction of the methoxy and hydrosulfide groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

8-Methoxy-5,6-dihydrobenzo(h)quinazolin-2-yl hydrosulfide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the hydrosulfide group to a thiol or further to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

8-Methoxy-5,6-dihydrobenzo(h)quinazolin-2-yl hydrosulfide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methoxy-5,6-dihydrobenzo(h)quinazolin-2-yl hydrosulfide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s anti-inflammatory effects could be due to its capacity to modulate the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

8-Methoxy-5,6-dihydrobenzo(h)quinazolin-2-yl hydrosulfide can be compared with other benzoquinazoline derivatives, such as:

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

14623-50-8

Molecular Formula

C13H12N2OS

Molecular Weight

244.31 g/mol

IUPAC Name

8-methoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione

InChI

InChI=1S/C13H12N2OS/c1-16-10-4-5-11-8(6-10)2-3-9-7-14-13(17)15-12(9)11/h4-7H,2-3H2,1H3,(H,14,15,17)

InChI Key

PDISGGBCQGIDEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CC2)C=NC(=S)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.